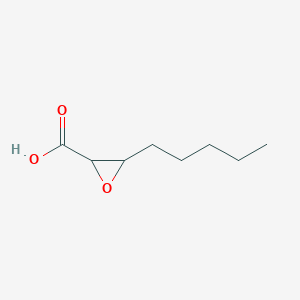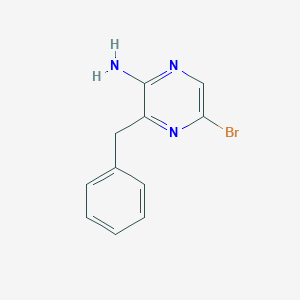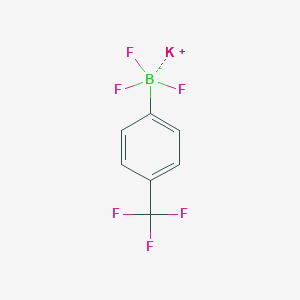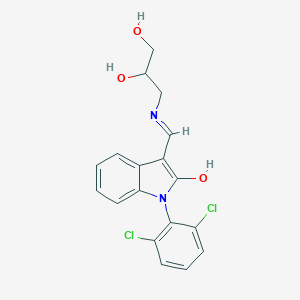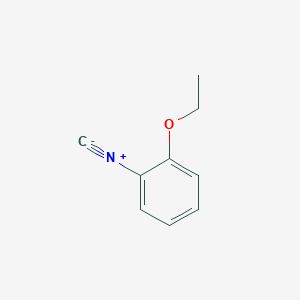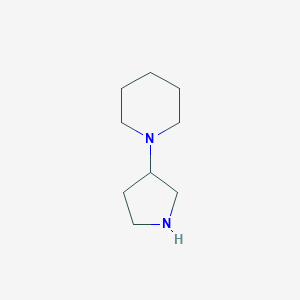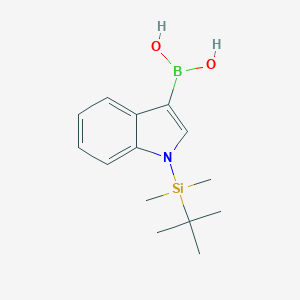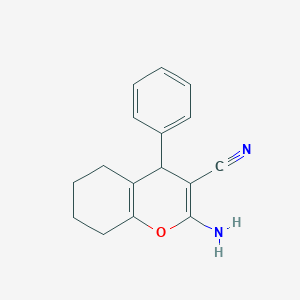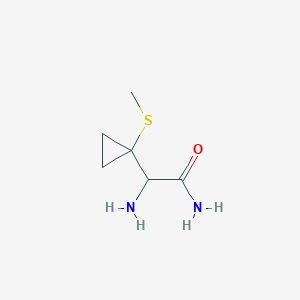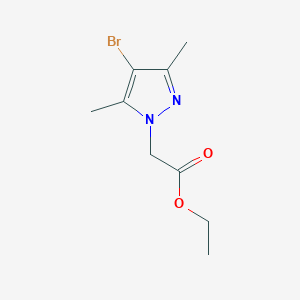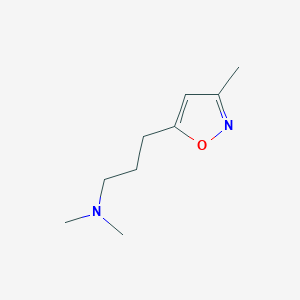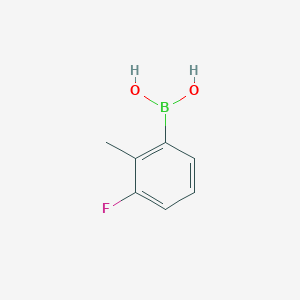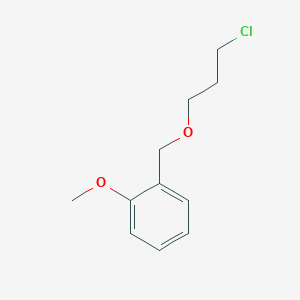
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene
Overview
Description
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene, also known as CPMB, is a chemical compound that has been widely used in scientific research. It is a benzene derivative that has a chloro-substituted propoxymethyl group and a methoxy group attached to it. CPMB has been synthesized using different methods, and its applications in scientific research have been explored extensively.
Scientific Research Applications
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been used in scientific research for various applications, including as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. Additionally, 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been used as a precursor for the synthesis of other compounds with potential biological activity.
Mechanism Of Action
The mechanism of action of 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene is not fully understood, but it is believed to involve the interaction of the chloro-substituted propoxymethyl group and the methoxy group with specific targets in biological systems. This interaction may result in changes in the conformation or activity of the target molecules, leading to the observed biological effects.
Biochemical And Physiological Effects
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been shown to exhibit various biochemical and physiological effects in different biological systems. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been reported to have antimicrobial activity against different bacterial strains.
Advantages And Limitations For Lab Experiments
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action and biological effects.
Future Directions
There are several future directions for research on 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene, including the development of new synthesis methods to improve yield and purity, the identification of specific targets and pathways involved in its mechanism of action, and the exploration of its potential applications in different fields, such as medicine, materials science, and environmental science.
In conclusion, 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene is a benzene derivative that has been widely used in scientific research for various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene in different fields and to develop new applications for this compound.
properties
CAS RN |
188875-36-7 |
|---|---|
Product Name |
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene |
Molecular Formula |
C11H15ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-(3-chloropropoxymethyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H15ClO2/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12/h2-3,5-6H,4,7-9H2,1H3 |
InChI Key |
UKBFNAFIUSTHIV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1COCCCCl |
Canonical SMILES |
COC1=CC=CC=C1COCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

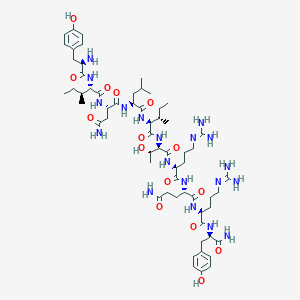
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
